molecular formula C8H6F3NO B13025008 4-Amino-3-(trifluoromethyl)benzaldehyde

4-Amino-3-(trifluoromethyl)benzaldehyde

Cat. No.: B13025008
M. Wt: 189.13 g/mol
InChI Key: QZZNZXDUCFGGPT-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H6F3NO . It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzaldehyde ring.

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

4-amino-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-4H,12H2

InChI Key

QZZNZXDUCFGGPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(trifluoromethyl)benzaldehyde typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes:

Another method involves the reaction of m-amino benzotrifluoride with ethyl formate to obtain this compound, followed by further reactions to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. These methods often involve the use of readily available raw materials and mild reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzaldehyde
  • 4-Fluoro-3-(trifluoromethyl)benzaldehyde
  • 3-(trifluoromethyl)benzaldehyde

Uniqueness

4-Amino-3-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzaldehyde ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science .

Biological Activity

4-Amino-3-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and an aldehyde functional group on a benzene ring. Its molecular formula is C8_8H6_6F3_3N, with a molecular weight of 201.14 g/mol. The trifluoromethyl group enhances its lipophilicity and stability, making it a valuable compound in medicinal chemistry and biological applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties.

The unique structure of this compound allows it to interact with various biological targets. The amino group can participate in hydrogen bonding, while the trifluoromethyl moiety may enhance metabolic stability and biological efficacy compared to similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Compounds with structural similarities have shown effectiveness against various bacterial and fungal strains. For instance, derivatives of similar benzaldehydes have demonstrated activity against multidrug-resistant strains such as Staphylococcus aureus and Candida albicans.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Schiff Bases Derived from BenzaldehydesC. albicans62.5 µg/mL
4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneS. aureus (MRSA)TBD

Anticancer Activity

In recent studies, this compound has been evaluated for its potential as an anticancer agent. The compound's ability to inhibit cell proliferation in cancer cell lines has been noted, particularly through mechanisms involving the inhibition of matrix metalloproteinases (MMPs), which are critical in tumor progression and metastasis.

Case Study: Inhibition of MMPs

In a study involving a derivative compound structurally related to this compound, significant binding affinities were observed with MMP-2 and MMP-9 enzymes. The docking scores indicated strong interactions that could translate into effective inhibition of tumor growth.

Table 2: Anticancer Activity Data

Concentration (µM)Percent Viable Cells (48h)Percent Viable Cells (72h)IC50 (µM)
558.48%43.89%8.47
1045.22%23.88%
2021.24%15.05%

The biological activity of this compound can be attributed to its structural features that facilitate interactions with key enzymes and receptors involved in disease processes:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active site residues, while the trifluoromethyl group may stabilize the compound within the enzyme's active site.
  • Cell Cycle Modulation : Preliminary studies suggest that treatment with related compounds alters cell cycle progression in cancer cells, indicating potential therapeutic effects.

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